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5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole

Cat. No.: B14360005
CAS No.: 91069-73-7
M. Wt: 232.32 g/mol
InChI Key: DZJCWOMSMDWHNK-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research Paradigms

In contemporary organic chemistry, the 1,3-benzodioxole (B145889) scaffold is a subject of continuous interest due to its prevalence in numerous natural products and its utility as a versatile building block for the synthesis of complex molecules. worldresearchersassociations.comnih.gov Modern synthetic strategies are constantly being developed to create diverse libraries of benzodioxole derivatives for various applications. These synthetic endeavors often involve multi-step reaction sequences, beginning with commercially available starting materials like (6-bromobenzo[d] ssrn.comresearchgate.netdioxol-5-yl)methanol. worldresearchersassociations.com

Key reactions employed in the synthesis of novel benzodioxole derivatives include:

Esterification and Condensation Reactions: These are fundamental reactions used to build more complex molecules from simpler benzodioxole precursors. For instance, the synthesis of certain benzodioxole aryl acetate (B1210297) and acetic acid derivatives involves an initial esterification of 3,4-(methylenedioxy)phenylacetic acid. nih.gov

Nucleophilic Substitution: This is a common strategy to introduce different functional groups onto the benzodioxole core. For example, the conversion of a brominated benzodioxole derivative to an azide (B81097) has been reported, which then serves as a precursor for further reactions. worldresearchersassociations.com

Cross-Coupling Reactions: Modern catalysis plays a pivotal role in the functionalization of the benzodioxole ring. The Suzuki-Miyaura coupling reaction, for example, has been successfully used to couple various aryl boronic acids with a brominated benzodioxole-triazole derivative, yielding a range of new compounds. worldresearchersassociations.com This highlights the power of palladium-catalyzed reactions in expanding the chemical space of benzodioxole derivatives.

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been utilized to synthesize 1,2,3-triazole-containing benzodioxole derivatives. worldresearchersassociations.com This approach is valued for its high efficiency and regioselectivity.

Tandem Reactions: More advanced strategies involve tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a silver(I)-catalyzed tandem heterocyclization/[3+2] cycloaddition has been developed to synthesize complex cyclopenta[c]furans incorporating a benzodioxole group. acs.org

These synthetic paradigms underscore the adaptability of the 1,3-benzodioxole scaffold, allowing chemists to systematically modify its structure to fine-tune its properties for specific applications, ranging from medicinal chemistry to materials science. nih.govresearchgate.net

Significance of Investigating Novel Benzodioxole Derivatives in Fundamental Chemical and Biological Sciences

The investigation of novel benzodioxole derivatives is a highly active area of research, driven by the diverse and potent biological activities exhibited by this class of compounds. chemicalbook.com The unique electronic and structural properties of the benzodioxole ring system make it a privileged scaffold in drug discovery, capable of interacting with a wide range of biological targets. acs.orgresearchgate.net

Anti-Tumor and Cytotoxic Activities: A significant body of research has focused on the anti-cancer properties of benzodioxole derivatives. researchgate.netchemicalbook.com These compounds have been shown to exert cytotoxic effects against various human tumor cell lines. ssrn.comresearchgate.net For example, a series of newly synthesized 1,3-benzodioxole derivatives were evaluated for their in vitro antitumor activity, with some compounds demonstrating significant growth inhibitory effects. researchgate.net In a recent study, a novel benzodioxole derivative, (E)-3-(Benzo[d] ssrn.comresearchgate.netdioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, showed potent cytotoxicity against the MDA-MB-231 breast cancer cell line. ssrn.com Furthermore, benzodioxole derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency, demonstrating enhanced anti-proliferative properties. chemicalbook.commdpi.com

CompoundCell LineActivity (IC50)
(E)-3-(Benzo[d] ssrn.comresearchgate.netdioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast Cancer)4.92 ± 1.09 µM
Compound 3e (a benzodioxole derivative)HeLa (Cervical Carcinoma)CC50 = 219 µM

Enzyme Inhibition: Benzodioxole derivatives have been designed as inhibitors for various enzymes implicated in disease. A notable example is their activity as cyclooxygenase (COX) inhibitors. nih.gov COX enzymes are key players in inflammation, and their inhibition is a major strategy for treating inflammatory conditions. Certain synthesized benzodioxole aryl acetate and acetic acid derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Compound 3b1.121.30.862
Compound 4f0.725--
Compound 4d--1.809
Ketoprofen (Reference)--0.196

Fungicidal Activity: In the field of agricultural science, benzodioxole derivatives are being explored as potential fungicides. A series of novel 1,3-benzodioxole-pyrimidine derivatives were designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated target for fungicides. acs.org Several of these compounds exhibited excellent fungicidal activities against a range of plant pathogenic fungi, with some showing significantly greater potency than the commercial fungicide boscalid. acs.org

CompoundTarget FungusActivity (EC50 mg/L)
Compound 5cBotrytis cinerea0.44
Rhizoctonia solani6.96
Fusarium oxysporum6.99
Alternaria solani0.07
Gibberella zeae0.57
(S)-5c (chiral enantiomer)Alternaria solani0.06
Boscalid (Reference)Botrytis cinerea5.02
Rhizoctonia solani>50
Fusarium oxysporum>50
Alternaria solani0.16
Gibberella zeae1.28

Other Biological Activities: The biological potential of benzodioxole derivatives extends to several other areas:

Neuroprotection: Certain benzodioxole compounds are being investigated for their neuroprotective potential, particularly in the context of Parkinson's disease, through the modulation of AMPA receptors. acs.org

Antidiabetic Effects: Benzodioxol carboxamide derivatives have been synthesized and shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents. mdpi.com

Plant Growth Regulation: In a unique application, a series of N-(benzo[d] ssrn.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were developed as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants. frontiersin.orgresearchgate.net

Anti-hyperlipidemia: Some 1,3-benzodioxole-based fibrate derivatives have shown the ability to reduce plasma lipids, including triglycerides and total cholesterol, in animal models. chemicalbook.com

The broad and varied biological activities of 1,3-benzodioxole derivatives solidify their importance in fundamental scientific research. The continued exploration of this chemical scaffold is poised to yield new therapeutic agents, agricultural chemicals, and tools for probing complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B14360005 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole CAS No. 91069-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91069-73-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-oct-1-enyl-1,3-benzodioxole

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-13-9-10-14-15(11-13)17-12-16-14/h7-11H,2-6,12H2,1H3

InChI Key

DZJCWOMSMDWHNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 5 Oct 1 En 1 Yl 2h 1,3 Benzodioxole

Retrosynthetic Analysis and Strategic Disconnections for 5-(Oct-1-en-1-yl)-2H-1,3-benzodioxole Scaffolds

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. rsc.orgnih.gov For this compound, several strategic disconnections can be proposed, primarily targeting the formation of the octenyl side chain.

Key precursors identified through this analysis include piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and 5-halo-1,3-benzodioxole, both of which are common starting materials derived from natural sources like safrole. researchgate.netresearchgate.net

Disconnection A: Olefinic C=C Bond (Wittig/Horner-Wadsworth-Emmons Approach) The most straightforward disconnection is across the carbon-carbon double bond. This suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.org This pathway would involve the reaction of piperonal with a C8 phosphorus ylide or a phosphonate (B1237965) carbanion derived from an octyl halide. This approach offers excellent control over the placement of the double bond.

Disconnection B: Aryl-C(sp²) Bond (Cross-Coupling Approach) Another viable strategy involves disconnecting the bond between the benzodioxole ring and the octenyl chain. This points towards transition-metal-catalyzed cross-coupling reactions. The Heck reaction, which couples an aryl halide with an alkene, is a prominent example. nih.govwikipedia.orgorganic-chemistry.org This would involve coupling a precursor like 5-iodo-1,3-benzodioxole with 1-octene.

Disconnection C: C-C Single Bond (Alkyne-based Approach) A third strategy involves the initial formation of an aryl-alkyne bond, followed by stereoselective reduction. This retrosynthetic path leads to 5-ethynyl-1,3-benzodioxole and a C6-alkyl halide, which could be coupled via a Sonogashira reaction. The resulting alkyne can then be selectively reduced to the desired alkene.

Stereoselective Synthesis Approaches for this compound and its Chiral Analogs

Control of stereochemistry is paramount in modern organic synthesis. For the target molecule, this pertains to the diastereoselectivity of the olefin (E/Z configuration). For its chiral analogs, enantioselective methods are required to establish stereogenic centers.

While this compound is achiral, its analogs could possess stereocenters on the octenyl chain or the benzodioxole ring. The synthesis of such chiral molecules necessitates the use of asymmetric catalysis.

Enantioselective synthesis of related chiral benzodioxane and chroman structures has been achieved through palladium-catalyzed reactions employing chiral monophosphorus ligands. nih.gov Similar strategies could potentially be adapted for the enantioselective functionalization of the octenyl side chain. Furthermore, the merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis has enabled the direct enantioselective α-alkylation of aldehydes with simple olefins, a methodology that could be conceptually applied to generate chiral centers in precursors to the target molecule. princeton.edunih.gov

Table 1: Potential Enantioselective Approaches for Chiral Analogs

Catalytic System Reaction Type Potential Chiral Product
Palladium / Chiral Ligand Asymmetric Alkene Aryloxyarylation Chiral functionalized benzodioxole ring
Iridium Photocatalyst / Chiral Amine Asymmetric α-Alkylation of Aldehyde Precursor Chiral center on the octenyl side chain

The geometry of the double bond in the octenyl side chain can be controlled through various synthetic methods. The choice of reaction often dictates whether the (E)- or (Z)-isomer is formed preferentially.

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction is a classic method for olefin synthesis. organic-chemistry.org The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides (e.g., from alkylphosphonium salts) typically yield (Z)-alkenes, whereas stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate esters, generally provides excellent selectivity for the (E)-alkene.

Stereoselective Reduction of Alkynes: An alternative route to a stereodefined alkene is the partial reduction of a corresponding alkyne. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the (Z)-alkene. youtube.com Conversely, dissolving metal reduction, such as with sodium in liquid ammonia, yields the (E)-alkene. youtube.com

Olefin Metathesis: Ring-closing metathesis (RCM) strategies using silicon tethers have been developed for the diastereoselective synthesis of trisubstituted olefins, demonstrating high levels of control that could be applicable in complex syntheses. rsc.orgresearchgate.net

Table 2: Comparison of Diastereoselective Olefination Methods

Method Reagents Typical Outcome
Wittig Reaction (non-stabilized) R₃P=CHR' (R' = alkyl) (Z)-alkene
Wittig Reaction (stabilized) R₃P=CHR' (R' = EWG) (E)-alkene
HWE Reaction (RO)₂P(O)CH₂R' + Base (E)-alkene
Alkyne Reduction (Lindlar) H₂, Lindlar's Catalyst (Z)-alkene

Development of Novel Catalytic Systems for the Preparation of this compound

Recent advances in catalysis offer milder and more efficient routes for C-C bond formation. These novel systems could be applied to the synthesis of the target molecule, potentially overcoming limitations of classical methods.

Photoredox Catalysis: Photoredox catalysis enables deoxygenative olefination of aromatic aldehydes under mild conditions, using visible light and B₂pin₂ as a reductant. nih.gov This approach could serve as a modern alternative to the Wittig reaction for coupling piperonal with an appropriate partner.

Myoglobin-Catalyzed Olefination: Engineered variants of myoglobin (B1173299) have been shown to catalyze the olefination of aldehydes with α-diazoesters, proceeding with high efficiency and excellent (E)-diastereoselectivity under biocompatible conditions. nih.gov This biocatalytic approach represents a green chemistry alternative for olefin synthesis.

Ruthenium-Catalyzed C-H/Olefin Coupling: Ruthenium catalysts can mediate the direct coupling of aromatic C-H bonds with olefins. acs.org An activated ruthenium complex could potentially catalyze the reaction between 1,3-benzodioxole (B145889) and 1-octene, offering a highly atom-economical route that avoids the need for pre-functionalized aryl halides. Such ruthenium-catalyzed reactions have also been employed for the stereoselective synthesis of multisubstituted alkenes. nih.gov

Chemoselective Derivatization Strategies for Structural Diversification of this compound

The presence of two distinct functional groups—the electron-rich benzodioxole ring and the nucleophilic octenyl side chain—allows for a range of chemoselective modifications. The olefinic bond is typically more reactive towards electrophilic addition and oxidation than the aromatic ring.

The carbon-carbon double bond of the octenyl moiety is a versatile handle for further chemical transformations, enabling the introduction of new functional groups. fiveable.me Modern catalytic systems allow for the programmable functionalization of alkenes, where isomerization can be combined with functionalization to modify remote positions on the alkyl chain. thieme.deresearchgate.net

Oxidation Reactions:

Dihydroxylation: The olefin can be converted to a vicinal diol. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions would yield a syn-diol. A catalytic approach to the Prevost-Woodward reaction, using NaIO₄/LiBr, can also achieve syn-dihydroxylation. acs.org

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide.

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the octenyl chain to yield piperonal. youtube.com

Reduction:

Catalytic Hydrogenation: The double bond can be saturated by reaction with hydrogen gas over a metal catalyst (e.g., Pd, Pt, Ni) to produce 5-octyl-1,3-benzodioxole.

Addition Reactions:

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol at the terminal position of the chain.

Halogenation: The addition of electrophilic halogens like bromine (Br₂) or chlorine (Cl₂) would result in the corresponding 1,2-dihaloalkane.

Table 3: Potential Chemoselective Functionalizations of the Octenyl Side Chain

Reaction Reagents Product Functional Group
Syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃ Vicinal diol
Epoxidation m-CPBA Epoxide
Ozonolysis 1. O₃ 2. (CH₃)₂S Aldehyde (cleavage)
Hydrogenation H₂, Pd/C Alkane
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH Alcohol (anti-Markovnikov)

Regioselective Substitutions on the Benzodioxole Core

The 1,3-benzodioxole ring system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two ether-like oxygen atoms. wikipedia.orglibretexts.org These atoms increase the electron density of the aromatic ring through resonance, making it more nucleophilic. The directing effect of the dioxole group, combined with the existing C5-alkenyl substituent, dictates the position of incoming electrophiles.

The methylenedioxy group is a powerful ortho-, para-director. In a 5-substituted benzodioxole, the positions ortho to the octenyl group are C4 and C6, while the position meta is C7. The primary directive influence is the strongly activating methylenedioxy moiety, which preferentially directs incoming electrophiles to the C6 position, and to a lesser extent, the C4 position. The C7 position is generally less favored. This regioselectivity is crucial for the controlled synthesis of more complex derivatives. masterorganicchemistry.comyoutube.com

Common electrophilic aromatic substitution reactions and their predicted outcomes on the this compound core are outlined below.

Reaction TypeTypical ReagentsElectrophilePredicted Major Product
NitrationHNO3 / H2SO4NO2+ (Nitronium ion)6-Nitro-5-(oct-1-en-1-yl)-2H-1,3-benzodioxole
Halogenation (Bromination)Br2 / FeBr3 or AlCl3Br+6-Bromo-5-(oct-1-en-1-yl)-2H-1,3-benzodioxole
Halogenation (Chlorination)Cl2 / FeCl3 or AlCl3Cl+6-Chloro-5-(oct-1-en-1-yl)-2H-1,3-benzodioxole
Friedel-Crafts AcylationRCOCl / AlCl3 (e.g., CH3COCl)RCO+ (Acylium ion)1-(6-(Oct-1-en-1-yl)-2H-1,3-benzodioxol-5-yl)ethan-1-one
SulfonationFuming H2SO4 (SO3)SO3This compound-6-sulfonic acid

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a molecule—such as potency, selectivity, metabolic stability, and solubility—by substituting one atom or group with another that has similar physical or chemical properties. princeton.edudrughunter.com For this compound, the benzodioxole moiety itself is a prime candidate for such modifications. This group is known to be susceptible to metabolic cleavage by cytochrome P450 enzymes, which can lead to the formation of a catechol that may be further oxidized to a reactive ortho-quinone. nih.gov

Replacing the 1,3-benzodioxole core can mitigate these metabolic liabilities and fine-tune the compound's pharmacokinetic profile. A variety of replacements can be considered, ranging from simple modifications of the catechol-protecting group to complete replacement of the aromatic system with heterocyclic or saturated scaffolds. nih.govnih.gov

The table below details potential bioisosteric replacements for the 1,3-benzodioxole moiety and the rationale behind their consideration.

Original MoietyPotential BioisostereResulting General StructureRationale for Replacement
1,3-Benzodioxole3,4-Dimethoxybenzene1,2-Dimethoxy-4-(oct-1-en-1-yl)benzeneClassic isostere; alters metabolic pathway from ring opening to O-demethylation, which may improve metabolic stability. cambridgemedchemconsulting.com
1,3-BenzodioxoleIndazole5-(Oct-1-en-1-yl)-1H-indazoleMaintains aromaticity and hydrogen bonding potential while significantly altering electronic properties and metabolic profile. cambridgemedchemconsulting.com
1,3-BenzodioxoleBenzoxazolone6-(Oct-1-en-1-yl)benzo[d]oxazol-2(3H)-oneActs as a stable catechol mimetic, potent inhibitor of protein tyrosine kinases, and is resistant to oxidative metabolism. google.com
1,3-Benzodioxole2,3-Dihydrobenzofuran5-(Oct-1-en-1-yl)-2,3-dihydrobenzofuranReduces the electron-donating capacity compared to the dioxole, potentially increasing metabolic stability.
1,3-Benzodioxole (as a para-disubstituted benzene (B151609) analog)Bicyclo[1.1.1]pentane1-(Oct-1-en-1-yl)-3-(hydroxymethyl)bicyclo[1.1.1]pentaneSaturated, non-planar bioisostere; can improve solubility, reduce lipophilicity, and enhance metabolic stability by removing the aromatic ring. nih.gov
Structure shown is a conceptual representation where the bicycloalkane acts as a scaffold mimicking the phenyl ring's vector placement of substituents.

Biosynthetic Pathways and Natural Occurrence Investigations of 5 Oct 1 En 1 Yl 2h 1,3 Benzodioxole

Elucidation of Proposed Biosynthetic Routes to the Benzodioxole Skeleton in Natural Systems

The 1,3-benzodioxole (B145889) ring system, also known as the methylenedioxy bridge, is a common feature in a variety of plant secondary metabolites, including lignans, alkaloids, and phenylpropanoids. Its biosynthesis is an elegant example of enzymatic tailoring that builds upon the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into various hydroxycinnamic acid derivatives.

The crucial step in forming the benzodioxole ring is the cyclization of an ortho-hydroxymethoxy-substituted phenolic precursor. This reaction is catalyzed by specialized cytochrome P450 (CYP) enzymes. These enzymes facilitate an intramolecular oxidative cyclization, where the hydroxyl group and the methoxy (B1213986) group's methyl carbon are used to form the five-membered dioxole ring. Research has identified specific families of cytochrome P450 enzymes responsible for this transformation in different plant lineages. For example, members of the CYP719 and CYP81Q families have been shown to catalyze methylenedioxy bridge formation in the biosynthesis of alkaloids and lignans, respectively.

The general proposed route can be summarized as follows:

Core Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to form precursors like ferulic acid or 5-hydroxyferulic acid.

Formation of an Ortho-Hydroxymethoxy Phenol : The precursor undergoes specific hydroxylations and methylations to generate the necessary arrangement of a hydroxyl group adjacent to a methoxy group on the phenyl ring.

CYP450-Mediated Cyclization : A dedicated methylenedioxy bridge-forming synthase, a type of cytochrome P450 monooxygenase, catalyzes the oxidative cyclization to form the 1,3-benzodioxole skeleton.

This fundamental pathway provides the core ring structure upon which various side chains, including the octenyl moiety, are subsequently elaborated.

Table 1: Key Enzyme Classes in Benzodioxole Skeleton Biosynthesis

Enzyme ClassFamily ExamplesPrecursor TypeFunction
Phenylalanine Ammonia-Lyase (PAL)N/AL-PhenylalanineDeamination to form cinnamic acid
Cinnamate 4-hydroxylase (C4H)CYP73Cinnamic acidHydroxylation of the phenyl ring
O-methyltransferase (OMT)VariousCatechol-type phenolsMethylation of hydroxyl groups
Cytochrome P450 MonooxygenasesCYP719, CYP81QOrtho-hydroxymethoxy phenolsOxidative cyclization to form the methylenedioxy bridge

Enzymatic Mechanisms Implicated in the Formation and Functionalization of the Octenyl Moiety

The formation of the C8 octenyl side chain attached to the benzodioxole ring is less characterized than the biosynthesis of the ring itself. The standard phenylpropanoid pathway generates a C3 (propyl/propenyl) side chain. The extension of this chain to a C8 moiety likely involves a hybrid pathway that combines elements of phenylpropanoid metabolism with fatty acid or polyketide biosynthesis.

A plausible, though not experimentally verified for this specific compound, biosynthetic route involves the following steps:

Starter Unit Formation : The phenylpropanoid pathway produces a benzodioxole-containing molecule with a three-carbon side chain, likely in the form of a CoA thioester (e.g., 5-(prop-1-en-1-yl)-1,3-benzodioxole-CoA).

Chain Elongation : This C6-C3-CoA starter unit would then enter a chain-elongation pathway analogous to polyketide or fatty acid synthesis. A polyketide synthase (PKS)-like enzyme complex would catalyze the sequential addition of two-carbon units derived from malonyl-CoA. Three cycles of condensation, reduction, and dehydration reactions would be required to extend the C3 chain to a C8 chain.

Final Modification : The final enzymatic step would likely involve a reduction to form the terminal double bond at the C1 position of the octenyl chain.

This proposed mechanism draws parallels with the biosynthesis of other natural products that feature extended alkyl or alkenyl side chains on aromatic rings. These pathways utilize PKS or fatty acid synthase (FAS) machinery to act on non-canonical starter units derived from other metabolic pathways, such as the phenylpropanoid pathway.

Table 2: Proposed Enzymatic Steps for Octenyl Moiety Formation

StepEnzyme/System (Proposed)SubstrateProduct
1. ActivationAcyl-CoA LigaseBenzodioxole-propenoic acidBenzodioxole-propenoyl-CoA
2. Chain Extension (x3)Polyketide Synthase (PKS)-like complexMalonyl-CoAElongated β-ketoacyl intermediate
3. Reduction/DehydrationKetoreductase, Dehydratase, Enoyl Reductase domains within PKSβ-ketoacyl intermediateSaturated octanoyl chain
4. DesaturationDesaturaseSaturated octanoyl chainOct-1-en-1-yl moiety

Metabolic Transformations of 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole in Model Biological Systems (excluding human metabolism)

While no metabolic studies exist for this compound specifically, the metabolic fate of methylenedioxyphenyl (MDP) compounds has been extensively studied in various non-human biological systems, particularly insects and microorganisms, due to their role as insecticide synergists. nih.gov These studies provide a robust model for predicting the metabolic transformations of the target compound.

The metabolism of MDP compounds is predominantly mediated by cytochrome P450 monooxygenases and generally proceeds via two main routes: cleavage of the benzodioxole ring and modification of the side chain.

Oxidative Cleavage of the Benzodioxole Ring : This is a hallmark of MDP metabolism. A cytochrome P450 enzyme hydroxylates the methylenic carbon of the dioxole ring. The resulting unstable intermediate spontaneously rearranges and cleaves to form the corresponding catechol (a 1,2-dihydroxybenzene derivative) and a carbon fragment. This is often a primary detoxification pathway in insects.

Side-Chain Oxidation : The long octenyl side chain presents several sites for oxidative attack. Based on the metabolism of similar alkenylbenzenes, likely transformations include:

Epoxidation : The double bond of the octenyl chain can be oxidized by P450 enzymes to form a reactive epoxide. This epoxide can then be hydrolyzed by epoxide hydrolases to form a corresponding diol.

Hydroxylation : P450 enzymes can hydroxylate the alkyl portion of the side chain at various positions, introducing a hydroxyl group to increase water solubility and facilitate excretion.

In microbial systems, bacteria capable of degrading aromatic compounds can also metabolize such molecules. nih.gov Degradation pathways often begin with oxidation of the aromatic ring or the side chain, eventually leading to ring cleavage and funneling of the resulting intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Table 4: Predicted Metabolic Pathways in Model Organisms

Organism TypePrimary Enzyme SystemPredicted Metabolic ReactionResulting Metabolite Type
InsectsCytochrome P450 MonooxygenasesOxidative cleavage of the dioxole ringCatechol derivative
InsectsCytochrome P450 MonooxygenasesEpoxidation of the octenyl double bondEpoxide/Diol derivative
InsectsCytochrome P450 MonooxygenasesHydroxylation of the octenyl chainHydroxylated derivative
MicroorganismsDioxygenases, MonooxygenasesRing cleavage and side-chain degradationAliphatic acids, central metabolites

Structure Activity Relationship Sar and Advanced Computational Studies of 5 Oct 1 En 1 Yl 2h 1,3 Benzodioxole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3-Benzodioxole (B145889) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,3-benzodioxole derivatives, QSAR models have been instrumental in predicting their activity as, for example, corrosion inhibitors. researchgate.net

In a study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors, various semiempirical methods such as AM1, PM3, MNDO, MINDO/3, and INDO were employed to determine the relationship between molecular structure and corrosion inhibition. researchgate.net These models typically utilize a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive model.

A hypothetical QSAR study on a series of 1,3-benzodioxole analogs might yield a model represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(LUMO) + β4(ASA)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

LogP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO and LUMO are the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively, which are electronic descriptors.

ASA is the Accessible Surface Area, a steric descriptor.

β0-β4 are the regression coefficients determined from the analysis.

Such models allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity.

Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.comsemanticscholar.org This method is widely used to understand the interaction between a ligand and its biological target, such as an enzyme or receptor. For 1,3-benzodioxole derivatives, molecular docking has been employed to investigate their binding modes with various non-human biological macromolecules.

For instance, a study on novel N-(benzo[d] tandfonline.comfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds as potential auxin receptor agonists performed molecular docking with the auxin receptor protein TIR1. frontiersin.org The results indicated that a derivative, K-10, had a lower binding energy (-8.62 kJ/mol) compared to the natural ligand NAA (-7.67 kJ/mol), suggesting a higher affinity for the receptor. frontiersin.org These docking studies revealed key interactions within the active site that contribute to the observed biological activity.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode.

Below is an interactive table summarizing hypothetical docking results for a series of 1,3-benzodioxole derivatives against a target enzyme.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Analog 1-7.5TYR82, SER1202
Analog 2-8.2TYR82, PHE210, SER1203
Analog 3-6.9SER1201
Analog 4-8.5TYR82, PHE210, TRP2303

Pharmacophore Modeling and Ligand-Based Design Principles for Targeted Molecular Interactions

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.trslideshare.net A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based).

For 1,3-benzodioxole derivatives, pharmacophore models have been developed to guide the design of new compounds with desired activities. A study aimed at identifying novel auxin agonists established a pharmacophore model based on known auxins and auxin-like compounds. frontiersin.org This model, which included features like a hydrophobic centroid/aromatic centroid and a hydrogen-bond acceptor, was used to screen a database of small molecules, leading to the identification of a lead compound containing the 1,3-benzodioxole scaffold. frontiersin.org

The key features of a pharmacophore model for a hypothetical series of 1,3-benzodioxole derivatives might include:

One or two aromatic rings.

A hydrogen bond acceptor (e.g., the oxygen atoms of the dioxole ring).

A hydrogen bond donor.

A hydrophobic feature.

These models serve as a 3D query for virtual screening, enabling the rapid identification of novel and structurally diverse compounds with the potential for the desired biological activity.

Conformational Analysis and Energy Landscape Exploration of 1,3-benzodioxole

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For the 1,3-benzodioxole ring system, studies have shown that the five-membered dioxole ring is not planar.

Spectroscopic investigations have revealed that 1,3-benzodioxole adopts a chair conformation, with the puckering of the five-membered ring being governed by a double-minimum potential. tandfonline.com A two-dimensional model accounting for both the puckering and the butterfly motion of the two rings has been used to analyze far-infrared data, yielding a ring-puckering barrier of 126 cm⁻¹. tandfonline.com This non-planar geometry can significantly influence how the molecule interacts with its biological target.

Quantum Chemical Calculations (e.g., DFT) to Understand Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, properties, and reactivity of molecules. These methods are invaluable for understanding the fundamental aspects of chemical behavior that underpin biological activity.

For 1,3-benzodioxole derivatives, quantum chemical calculations have been used to compute a variety of molecular properties, including:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding non-covalent interactions.

Mulliken and Fukui Population Analysis: These analyses provide information about the electron distribution and the active centers of a molecule. researchgate.net

A study on 1,3-benzodioxole derivatives as corrosion inhibitors utilized quantum chemical calculations to determine properties like the energy of the HOMO and LUMO, the energy gap, and global hardness. researchgate.net These calculated parameters were then correlated with the experimental inhibition efficiencies.

Below is an interactive table showing hypothetical quantum chemical properties calculated for a set of 1,3-benzodioxole derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Derivative A-6.2-1.54.72.1
Derivative B-6.5-1.25.33.5
Derivative C-6.1-1.84.31.8
Derivative D-6.8-1.05.84.2

These computational approaches provide a powerful and multifaceted framework for the investigation of 1,3-benzodioxole derivatives. By integrating QSAR, molecular docking, pharmacophore modeling, conformational analysis, and quantum chemical calculations, researchers can gain a deep understanding of the structure-activity relationships that govern the properties of these important molecules, thereby accelerating the discovery and design of novel compounds with tailored functionalities.

Information regarding the molecular and cellular mechanism of action of 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific studies on the molecular and cellular mechanisms of action for the chemical compound this compound. Consequently, there is no available data to populate the requested article sections, including target identification, modulation of cellular pathways, high-throughput screening assays, gene expression and proteomic analyses, or mechanistic enzymology.

The absence of research on this specific compound prevents a scientifically accurate and detailed discussion of its biological activities as outlined. Any attempt to provide such information would be speculative and would not adhere to the required standards of evidence-based scientific reporting. Therefore, the requested article on the "Molecular and Cellular Mechanism of Action Studies of this compound" cannot be generated at this time.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Oct 1 En 1 Yl 2h 1,3 Benzodioxole Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the elemental composition of the molecule, confirming its molecular formula. When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through the analysis of fragmentation patterns.

In a hypothetical analysis, the electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the octenyl side chain and fragmentation of the benzodioxole ring. Common fragmentation pathways for similar structures include the loss of alkyl fragments from the side chain and the characteristic fragmentation of the methylenedioxy group.

Furthermore, HRMS is a powerful technique for metabolite profiling. When studying the metabolism of this compound in biological systems, HRMS can be used to identify and quantify metabolites by comparing the mass spectra of the parent compound with those of its metabolites. This is crucial for understanding the biotransformation pathways of the compound.

Parameter Expected Value
Molecular Formula C₁₅H₂₀O₂
Exact Mass 232.1463
Major Fragment Ions (m/z) [M-C₂H₅]⁺, [M-C₄H₉]⁺, [M-C₆H₁₃]⁺, C₈H₇O₂⁺

This table presents hypothetical data for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to unambiguously determine the connectivity of all atoms and the stereochemistry of the double bond in the octenyl side chain.

The ¹H NMR spectrum would provide information on the chemical environment of each proton, including those on the aromatic ring, the dioxole ring, and the octenyl side chain. The coupling constants between the vinylic protons would be critical in determining the E/Z stereochemistry of the double bond. The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule.

Two-dimensional NMR experiments are essential for establishing the connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, allowing for the tracing of the entire octenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the octenyl side chain to the benzodioxole ring system.

Proton Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations
H on C1' of octenyl6.2-6.4125-130Aromatic C, C2', C3'
H on C2' of octenyl5.8-6.0130-135C1', C3', C4'
Aromatic Protons6.7-6.9108-122Other Aromatic C, Dioxole C, C1'
Dioxole Protons5.9-6.1101-103Aromatic C

This table presents hypothetical data for illustrative purposes.

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS/MS) for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are vital for assessing the purity of this compound and for its analysis in complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for separating the enantiomers of this compound, should a chiral center be present. The use of a chiral stationary phase (CSP) allows for the differential interaction of the enantiomers, leading to their separation. This is critical in pharmaceutical and biological studies where enantiomers can have different activities.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound in complex matrices such as biological fluids or environmental samples. The gas chromatograph separates the components of the mixture, and the tandem mass spectrometer provides highly specific detection and quantification based on the fragmentation of the parent ion into specific daughter ions. The analysis of safrole and related compounds by GC-MS/MS is a well-established method that can be adapted for this compound.

Technique Application Expected Outcome
Chiral HPLC Enantiomeric separation and purity assessmentBaseline separation of enantiomers, allowing for the determination of enantiomeric excess.
GC-MS/MS Trace analysis in complex mixturesHigh sensitivity and selectivity for the quantification of the target analyte with minimal interference from the matrix.

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and three-dimensional conformation of a molecule. For this compound, which may be an oil at room temperature, it would be necessary to prepare a crystalline derivative. This could be achieved by reacting the compound with a chiral auxiliary or by co-crystallization with another molecule.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide a detailed map of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous assignment of the absolute configuration of any chiral centers and the conformation of the octenyl side chain and the benzodioxole ring system.

Chiroptical Methods (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Determination

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light.

The ECD spectrum, which is sensitive to the electronic transitions of the chromophores in the molecule (the benzodioxole ring and the double bond), would provide information about the absolute configuration of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute stereochemistry can be assigned.

VCD, which measures the differential absorption of circularly polarized infrared light, provides information about the stereochemistry based on the vibrational modes of the molecule. VCD can be particularly useful for molecules with flexible conformations.

Cryo-Electron Microscopy in Complex with Biological Macromolecules (if applicable to specific research contexts)

In specific research contexts where this compound is studied in complex with a biological macromolecule such as a protein or enzyme, cryo-electron microscopy (cryo-EM) could be a valuable tool. Cryo-EM allows for the high-resolution structural determination of large biomolecular complexes in their near-native state.

If this compound binds to a specific site on a macromolecule, cryo-EM could potentially visualize the binding mode and the conformation of the ligand within the binding pocket. This information is invaluable for understanding the mechanism of action and for structure-based drug design. The applicability of this technique is, however, dependent on the formation of a stable complex and the ability to obtain high-resolution data.

Future Research Directions and Unanswered Questions for 5 Oct 1 En 1 Yl 2h 1,3 Benzodioxole

Emerging Synthetic Methodologies for Architecturally Complex Benzodioxole Structures

The synthesis of architecturally complex molecules is a cornerstone of drug discovery and materials science. For 5-(Oct-1-en-1-yl)-2H-1,3-benzodioxole and its analogs, future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methodologies.

Current synthetic routes to benzodioxole derivatives often involve multi-step processes that can be time-consuming and generate significant waste. nih.gov Future synthetic strategies could explore:

Catalytic C-H Functionalization: Direct functionalization of the benzodioxole core would offer a more atom-economical approach to creating diverse analogs.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability.

Biocatalysis: Employing enzymes to catalyze key synthetic steps could lead to highly stereoselective syntheses, which is crucial for optimizing biological activity.

A deeper understanding of the structure-activity relationship (SAR) will be pivotal in guiding the synthesis of novel derivatives with enhanced potency and selectivity. nih.gov

Exploration of Novel Biological Targets and Uncharted Molecular Pathways

The benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds. nih.gov Derivatives of 1,3-benzodioxole (B145889) have shown promise in several therapeutic areas, including:

Oncology: Some benzodioxole compounds exhibit anti-tumor properties by inducing apoptosis and inhibiting enzyme systems like thioredoxin. chemicalbook.com

Inflammation: Certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents. nih.gov

Metabolic Disorders: There is evidence of anti-hyperlipidemia effects, indicating a role in modulating lipid metabolism pathways. chemicalbook.com

Future research should aim to identify the specific molecular targets of this compound. This will involve a combination of high-throughput screening, affinity chromatography, and chemoproteomics to pinpoint protein binding partners. Unraveling the molecular pathways modulated by this compound will be crucial for understanding its mechanism of action and therapeutic potential.

Development of Advanced Computational Models for Predictive Research and Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and facilitating the rational design of new molecules. nih.gov For this compound, future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models can help predict the biological activity of novel analogs based on their chemical structure.

Molecular Docking Simulations: These simulations can predict the binding mode of the compound with its biological targets, providing insights into the key interactions that drive its activity. researchgate.net

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can analyze large datasets to identify complex patterns and predict a wide range of properties, from bioactivity to toxicity. nih.gov

These computational approaches will accelerate the discovery of potent and selective analogs of this compound while minimizing the need for extensive and costly experimental screening.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" technologies will be essential. nih.gov This multi-omics approach provides a systems-level view of the molecular changes induced by the compound. Key technologies to be employed include:

Genomics and Transcriptomics: To identify changes in gene expression and genetic pathways affected by the compound.

Proteomics: To analyze alterations in the cellular proteome, including protein expression levels and post-translational modifications.

Metabolomics: To profile changes in the cellular metabolome, providing a snapshot of the metabolic pathways influenced by the compound.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover novel therapeutic applications. embopress.org

Potential for Rational Design of Analogs with Modulated Molecular Activities

The ultimate goal of studying this compound is to harness its therapeutic potential through the rational design of improved analogs. mdpi.com This will involve a cyclical process of:

Lead Identification: Identifying the most promising biological activities of the parent compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how structural modifications affect activity. nih.gov

Computational Modeling: Using computational tools to guide the design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Iterative Optimization: Continuously refining the molecular structure based on experimental and computational feedback to develop drug candidates with optimal therapeutic profiles.

This rational design approach, informed by a deep understanding of the compound's chemistry, biology, and pharmacology, will be key to translating the scientific potential of this compound into tangible therapeutic benefits.

Q & A

Q. What analytical techniques are critical for confirming the structure of 1,3-benzodioxole derivatives?

Structural elucidation requires a combination of gas chromatography-mass spectrometry (GC/MS) for preliminary identification and nuclear magnetic resonance (NMR) spectroscopy for stereochemical resolution. For example, in studies of myristicin isomers, ¹H- and ¹³C-NMR were essential to distinguish between positional isomers, while single-crystal X-ray diffraction provides definitive confirmation of substituent configurations (e.g., (E)-oximino groups in imidazole hybrids) .

Q. What are common structural modifications to 1,3-benzodioxole derivatives to enhance biological activity?

Functionalization of the benzodioxole core with heterocycles (e.g., imidazole, thiadiazole) or ester groups has proven effective. For instance, oximino esters bearing imidazole fragments (e.g., compounds 5a-r ) exhibited antifungal activity via MIC assays, while thiadiazole hybrids demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.114 µM for compound 4a ) . Substituent position and electronic properties (e.g., nitro groups in MDBN derivatives) also modulate bioactivity .

Q. What in vitro assays are used to evaluate antifungal or AChE inhibition potential?

  • Antifungal activity : Disk diffusion (DIZ) and minimum inhibitory concentration (MIC) assays against fungal strains like Candida albicans .
  • AChE inhibition : Spectrophotometric methods using donepezil as a reference inhibitor (e.g., IC₅₀ comparisons) and molecular docking with protein structures like 4EY7 to validate binding modes .

Advanced Research Questions

Q. How can discrepancies in biological activity data between structurally similar benzodioxole analogs be resolved?

Comparative structure-activity relationship (SAR) studies and enzyme pocket analysis are critical. For example, modifying the benzodioxole group in kinase inhibitors revealed that substituent size and stereochemistry (e.g., 1,3- vs. 1,4-benzodioxole) drastically affect potency due to steric clashes or poor complementarity with binding pockets (e.g., GRK2 vs. ROCK1 selectivity) . Molecular dynamics simulations and X-ray crystallography further clarify interactions .

Q. What strategies improve the selectivity of benzodioxole-based kinase inhibitors?

Homologation of substituents (e.g., methylene insertion) and ring-flipping analysis can reduce off-target effects. For instance, replacing indazole with benzodioxole in paroxetine analogs eliminated pan-kinase activity but required precise alignment to avoid steric clashes (e.g., Tyr25 interference in GRK2) .

Q. How does stereochemistry influence the electronic and pharmacological properties of benzodioxole derivatives?

Chiroptical spectroscopy (e.g., electronic circular dichroism, ECD) combined with quantum chemical calculations (e.g., CAM-B3LYP functional) can correlate Cotton effects with absolute configurations. In (−)-cubebin, the (8R,8aR,9S) configuration was confirmed via ECD simulations, explaining its benzodioxole-associated bioactivity .

Q. What synthetic challenges arise when incorporating spirocyclic or fused-ring systems into benzodioxole derivatives?

Spirocyclic systems (e.g., spiro[1,3-benzodioxole-2,1'-cyclopentane]) require regioselective coupling and crystallization optimization. Example protocols include nucleophilic substitution (e.g., 4-(3-chloropropoxy)-1,3-benzodioxole with dicyanoimidazole) and etherification under inert conditions, yielding products with >85% purity after recrystallization .

Methodological Considerations

Q. How are computational methods integrated into benzodioxole research?

  • Docking studies : AutoDock or Schrödinger Suite for predicting AChE binding affinities .
  • Quantum calculations : INDO/HMO methods to correlate hyperfine splitting constants (ESR data) with HOMO densities in radical cations .
  • Conformational analysis : Boltzmann averaging of low-energy conformers for ECD spectrum matching .

Q. What are the limitations of current toxicity assessments for benzodioxole derivatives?

While safrole and isosafrole are classified as carcinogens (IARC Group 2B), newer analogs (e.g., antifungal hybrids) lack long-term toxicology data. Mechanistic studies (e.g., cytochrome P450 inhibition assays) are recommended to evaluate metabolic activation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.